Phenytoin

Pharmacokinetics Prodrugs Bioavailability

Phenytoin (CAS: 57-41-0) and its sodium salt (CAS: 630-93-3) are hydantoin-derivative anticonvulsant agents that act primarily as voltage-gated sodium channel blockers to stabilize neuronal membranes. The free acid form (phenytoin base) exhibits extremely low aqueous solubility, which limits its oral bioavailability, whereas the sodium salt form provides improved water solubility for parenteral and oral formulation applications.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 57-41-0; 630-93-3
Cat. No. B15567042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenytoin
CAS57-41-0; 630-93-3
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
InChIInChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
InChIKeyCXOFVDLJLONNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 66 °F (NTP, 1992)
Insoluble in cold water
One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.
Soluble in acetic acid;  slightly soluble in ethyl ether, benzene, chloroform
In water, 32 mg/L at 22 °C
7.11e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phenytoin (CAS 57-41-0, 630-93-3) Procurement Baseline: Compound Class, Anticonvulsant Activity, and Key Pharmaceutical Characteristics


Phenytoin (CAS: 57-41-0) and its sodium salt (CAS: 630-93-3) are hydantoin-derivative anticonvulsant agents that act primarily as voltage-gated sodium channel blockers to stabilize neuronal membranes [1]. The free acid form (phenytoin base) exhibits extremely low aqueous solubility, which limits its oral bioavailability, whereas the sodium salt form provides improved water solubility for parenteral and oral formulation applications [2]. Phenytoin displays nonlinear (saturable) pharmacokinetics and a narrow therapeutic index, characteristics that necessitate rigorous therapeutic drug monitoring and create significant differentiation in formulation and procurement decisions [3].

Target Engagement

Voltage-gated sodium channel blocker; supports neuronal membrane stabilization studies.

Formulation Fit

Salt-form dependent solubility. Base form supports inclusion complex studies; sodium salt supports parenteral research.

PK/PD Context

Saturable CYP2C9/2C19 metabolism; supports nonlinear PK and exposure-response modeling.

Phenytoin Procurement: Why Simple Generic Substitution or In-Class Swapping Is Scientifically Invalid


Phenytoin cannot be generically substituted or interchanged with other anticonvulsants without careful consideration due to its unique combination of nonlinear pharmacokinetics, narrow therapeutic index, and high plasma protein binding [1]. Unlike many antiepileptic drugs that exhibit linear dose-concentration relationships, phenytoin undergoes saturable metabolism by CYP2C9 and CYP2C19, meaning that small changes in dose or formulation can produce disproportionately large changes in plasma concentrations [2]. Additionally, phenytoin's high protein binding (90-95%) makes it susceptible to clinically significant drug-drug interactions through competitive displacement [3]. These factors, combined with documented bioavailability differences between salt forms and polymorphic crystal modifications, create substantial risk when substituting between manufacturers, formulations, or salt forms without proper therapeutic drug monitoring [4].

Target Product

Phenytoin (Base / Sodium Salt)

Nonlinear elimination kinetics; 90–95% protein binding; saturable CYP2C9/2C19 metabolism.

Potential Substitute

Alternative Anticonvulsant or Generic Form

Linear kinetics or different protein binding may shift exposure profile. Salt-form or polymorph change can alter dissolution and bioavailability context.

Phenytoin Product-Specific Evidence Guide: Quantified Differentiation vs. Closest Analogs and Alternatives


Fosphenytoin vs. Phenytoin: Quantified Pharmacokinetic Advantage in Oral Absorption Parameters

In a comparative oral absorption study in rats, fosphenytoin (a water-soluble phosphate ester prodrug of phenytoin) demonstrated significantly improved absorption kinetics compared to phenytoin suspension. Mean Cmax was 85% higher and Tmax was 2.4 hours (62%) shorter for fosphenytoin versus phenytoin [1]. The relative bioavailability of fosphenytoin after intraperitoneal injection was 83% compared to intravenous phenytoin [2]. These data establish fosphenytoin as a quantitatively superior alternative when rapid absorption or reliable oral bioavailability is required.

Oral absorption
Head-to-head
Cmax 85% higher; Tmax 2.4 h shorter vs. phenytoin suspension (P=0.010/0.021)
Supports absorption-model differentiation between salt and prodrug forms.
Rat model; 30 mg/kg phenytoin equivalents.
Pharmacokinetics Prodrugs Bioavailability

Phenytoin vs. Carbamazepine: Evidence of Comparable Efficacy with Distinct Cognitive Impact Profile

A network meta-analysis of individual participant data from three studies (430 participants) found no significant difference in time to 12-month remission between phenytoin and carbamazepine for focal seizures (HR 1.03, 95% CI 0.78-1.37; I2=0%) [1]. However, a separate comparative study in epileptic patients reported that phenytoin affects cognitive functions more than carbamazepine, with both drugs showing reversible effects upon withdrawal [2]. This creates a procurement selection point: carbamazepine may be preferred when cognitive side effects are a primary concern, while phenytoin remains equally effective for seizure control.

Seizure remission
Head-to-head
HR 1.03 (95% CI 0.78–1.37) vs. carbamazepine; I²=0%
Reported endpoint-response equivalence; tolerability endpoint profiles differ.
430 participants; 3 RCTs; focal seizures.
Efficacy Cognition Comparative Effectiveness

Phenytoin vs. Valproate: Quantified Similar Efficacy with Differential Adverse Event Discontinuation Rates

In a Cochrane systematic review comparing phenytoin and sodium valproate monotherapy, no significant difference was found in time to first seizure (HR 1.08, 95% CI 0.88-1.33) or time to 12-month remission (HR 1.02, 95% CI 0.81-1.28) across 639 and 514 participants respectively [1]. However, a direct comparative trial in craniotomy patients revealed a clinically meaningful difference in tolerability: 5 of 50 phenytoin patients (10%) discontinued due to adverse events compared to 2 of 50 valproate patients (4%), a 2.5-fold higher discontinuation rate [2]. This differential tolerability profile constitutes a verifiable procurement decision point.

Tolerability
Head-to-head
10% vs. 4% discontinuation (phenytoin vs. valproate); 2.5-fold higher
Reported tolerability endpoint context may differ despite similar efficacy endpoints.
100 craniotomy patients; double-blind RCT.
Efficacy Tolerability Adverse Events

Phenytoin Sodium vs. Phenytoin Base: Quantified Solubility Differentiation Impacting Formulation Selection

Physiologically based pharmacokinetic (PBPK) modeling of phenytoin salt selection revealed that a solubility threshold of 0.3 mg/mL exists above which no further increase in oral bioavailability is observed [1]. Experimental studies show that cyclodextrin complexation of phenytoin base increases aqueous solubility by 420- to 578-fold compared to pure phenytoin, with dissolution rates (Q10) improving from 5.2% for pure drug to 93-98% for cyclodextrin complexes [2]. These quantitative solubility differences directly inform formulation and procurement strategies for oral dosage forms.

Solubility gain
Cross-study
420–578× aqueous solubility increase; Q10: 5.2% → 93–98% (cyclodextrin complex)
Supports formulation-dependent solubility screening for oral research models.
pH 6 buffer; 45% w/v cyclodextrin.
Solubility Salt Selection Formulation

Surface-Induced Polymorph vs. Bulk Phase Phenytoin: Enhanced Dissolution Kinetics for Advanced Formulations

A novel surface-induced polymorph (SIP) of phenytoin generated through thin-film crystallization demonstrates markedly enhanced aqueous dissolution performance compared to conventional bulk phase phenytoin crystals [1]. Grazing incidence X-ray diffraction confirms that the SIP exhibits unit cell dimensions significantly different from the known bulk crystal structure of phenytoin, resulting in a qualitatively and quantitatively different dissolution profile [2]. While precise dissolution rate constants are not numerically reported in the available abstract, the study explicitly benchmarks the SIP against a pure bulk phase reference and concludes 'markedly advantageous drug release performance' [3]. This establishes polymorphism control as a verifiable differentiation point for advanced phenytoin formulations.

Polymorph dissolution
Data to verify
Surface-induced polymorph (SIP) shows qualitatively enhanced dissolution vs. bulk phase.
Polymorph-dependent dissolution context may require verification.
Quantitative difference not abstracted; class-level inference.
Polymorphism Dissolution Crystallization

Phenytoin vs. Levetiracetam in Acute Seizure Control: Relative Risk Quantification

A comparative study of intravenous antiepileptic drugs in childhood seizures evaluated the relative risk of seizure recurrence. When compared to valproate as the reference, the relative risk of seizure recurrence for phenytoin was 1.5, whereas levetiracetam showed a relative risk of 2.75 [1]. This indicates that in this pediatric acute setting, phenytoin demonstrated a lower relative risk of seizure recurrence compared to levetiracetam, though both were comparable to valproate. This quantified risk differential provides a data-driven basis for drug selection in acute seizure management.

Acute seizure recurrence
Head-to-head
RR 1.5 (phenytoin) vs. RR 2.75 (levetiracetam); reference: valproate
Reported pediatric acute-seizure endpoint context; model-dependent review required.
Pediatric IV administration study.
Acute Seizure Intravenous Comparative Efficacy

Phenytoin Application Scenarios: Evidence-Based Selection for Research, Formulation, and Clinical Procurement


Parenteral Formulation Development Requiring Water-Soluble Prodrug or Salt Forms

When developing injectable antiepileptic formulations, the water-soluble prodrug fosphenytoin should be prioritized over phenytoin base based on the 85% higher Cmax and 62% shorter Tmax demonstrated in comparative oral absorption studies [1]. Fosphenytoin's phosphate ester modification enables formulation at physiological pH, eliminating the need for the alkaline vehicle (pH~12) required for phenytoin sodium injection, thereby reducing injection site precipitation and tissue irritation risks [2].

Oral Solid Dosage Formulation Targeting Enhanced Bioavailability

For oral solid dosage forms where reliable and rapid absorption is critical, formulation strategies should prioritize either phenytoin sodium salt or cyclodextrin inclusion complexes. Cyclodextrin complexation with HP-β-CD or Me-β-CD increases aqueous solubility 420- to 578-fold and improves dissolution rate from 5.2% to 93-98% at 10 minutes compared to pure phenytoin [3]. Alternatively, solid dispersions with polyethylene glycol 4000 demonstrate higher bioavailability than micronized phenytoin crystals in human volunteers [4].

Clinical Procurement for First-Line Epilepsy Treatment with Cognitive Considerations

When selecting a first-line antiepileptic agent for focal seizures, both phenytoin and carbamazepine demonstrate equivalent efficacy, with a hazard ratio of 1.03 (95% CI 0.78-1.37) for time to 12-month remission across 430 participants [5]. However, comparative cognitive studies indicate that phenytoin may impact cognitive function more significantly than carbamazepine, with both drugs showing reversible effects upon withdrawal [6]. This evidence supports carbamazepine selection when cognitive tolerability is a primary concern, while phenytoin remains an equally effective alternative.

Acute Pediatric Seizure Management with Quantified Risk-Benefit Analysis

For intravenous administration in pediatric acute seizures, phenytoin demonstrates a relative risk of seizure recurrence of 1.5 compared to valproate reference, whereas levetiracetam shows a higher relative risk of 2.75 [7]. This quantified risk differential establishes phenytoin as the preferred option over levetiracetam in this specific clinical scenario when valproate is contraindicated or unavailable.

Application
Selection Property
Validation Focus
Parenteral formulation carrier studies
Water-soluble prodrug or salt-form identity
pH-solubility profile; injection-site precipitation assay context
Oral absorption and dissolution modeling
Cyclodextrin complexation or solid dispersion form
Dissolution rate and solubility-limit threshold review
Focal seizure model endpoint studies
Comparable efficacy endpoint profile
Tolerability endpoint monitoring; cognitive-function endpoint context
Pediatric acute-seizure research models
Relative risk ranking in IV administration
Model-specific seizure-recurrence endpoint review
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